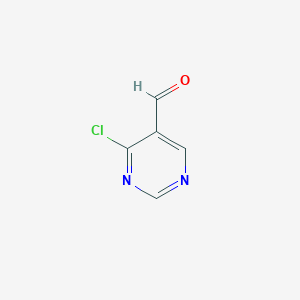

4-Chloropyrimidine-5-carbaldehyde

Beschreibung

Overview of Halogenated Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Halogenated pyrimidines are a cornerstone of modern chemical research, primarily due to their prevalence in pharmacologically active compounds and their utility as synthetic intermediates. rsc.org The pyrimidine nucleus itself is a key structural motif found in nucleic acids and a multitude of natural and synthetic bioactive molecules. nih.gov The introduction of a halogen atom onto the pyrimidine ring profoundly influences the molecule's electronic properties and reactivity, making it a versatile handle for a variety of chemical transformations.

These derivatives are recognized for their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. nih.gov For instance, halogenated pyrimidines have been investigated as radiosensitizers in cancer therapy, where their incorporation into DNA enhances the susceptibility of tumor cells to radiation treatment. nih.gov Furthermore, the presence of a halogen, particularly chlorine, provides a reactive site for nucleophilic aromatic substitution (SNAr) reactions, a fundamental process for building molecular complexity. nih.govrsc.org This reactivity allows for the introduction of various functional groups, leading to the generation of diverse compound libraries for drug discovery and other applications. The strategic placement of halogens on the pyrimidine scaffold is a key design element in the development of kinase inhibitors, a major class of targeted cancer therapeutics. nih.govacs.org

The Unique Synthonic Value of Pyrimidine-5-carbaldehyde (B119791) Frameworks

The pyrimidine-5-carbaldehyde framework possesses significant synthonic value in organic synthesis. A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. The aldehyde group at the C5 position of the pyrimidine ring is a particularly useful functional group. It serves as an electrophilic center, readily participating in a wide range of chemical reactions to form new carbon-carbon and carbon-heteroatom bonds.

The aldehyde functionality can be transformed into a variety of other groups, such as alcohols, amines, carboxylic acids, and nitriles. It can also participate in condensation reactions, like the Claisen-Schmidt condensation, to form chalcone-like structures which are precursors to other heterocyclic systems. mdpi.com One-pot synthetic methods have been developed for the preparation of pyrimidine-5-carbaldehydes, highlighting their importance and the demand for efficient access to this scaffold. researchgate.nettandfonline.com The versatility of the pyrimidine-5-carbaldehyde framework makes it a valuable building block for constructing complex polycyclic and heterocyclic systems. researchgate.net

Positioning 4-Chloropyrimidine-5-carbaldehyde within Heterocyclic Chemistry Research

This compound holds a strategic position in heterocyclic chemistry due to the orthogonal reactivity of its two key functional groups: the chloro substituent at the C4 position and the carbaldehyde group at the C5 position. The chlorine atom is susceptible to nucleophilic displacement, allowing for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols. rsc.org This reactivity is crucial for building substituted pyrimidine cores.

The aldehyde group, on the other hand, provides a site for a different set of chemical transformations. It can undergo reactions such as Wittig olefination, reductive amination, and oxidation to a carboxylic acid. The presence of both a reactive halogen and an aldehyde on the same pyrimidine ring allows for sequential and regioselective functionalization. This dual reactivity makes this compound a highly valuable and versatile intermediate for the synthesis of complex heterocyclic structures, including those with potential applications in medicinal chemistry, such as kinase inhibitors. nuph.edu.ua The study of its reactions, including nucleophilic aromatic substitution (SNAr), provides insights into the factors governing reactivity and selectivity in polysubstituted pyrimidines. mdpi.comresearchgate.net

Current Research Trajectories and Unexplored Potential in this compound Chemistry

Current research involving this compound continues to explore its synthetic utility in creating novel molecular architectures. A significant focus lies in its application for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. nih.govacs.orged.ac.uk The pyrimidine scaffold is a common feature in many approved kinase inhibitors, and this compound serves as a key starting material for creating libraries of potential drug candidates. acs.org

Recent studies have demonstrated the regioselective functionalization of related polychlorinated pyrimidine-5-carbaldehydes, showcasing the ability to control reactions at specific positions on the pyrimidine ring. This control is essential for the rational design of complex molecules. The interaction of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with amino acid esters has also been investigated, leading to the synthesis of novel heterocyclic systems. nuph.edu.ua

Despite the progress, the full potential of this compound chemistry remains to be explored. Further investigation into its reaction with a broader range of nucleophiles and its use in multicomponent reactions could lead to the discovery of new and efficient synthetic methodologies. Moreover, its application in the synthesis of materials with interesting photophysical or electronic properties is an area that warrants more attention. The development of green and sustainable methods for the synthesis and functionalization of this compound is another important future research direction.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-4(2-9)1-7-3-8-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXURCICIRYXVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60699272 | |

| Record name | 4-Chloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933703-03-8 | |

| Record name | 4-Chloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 4 Chloropyrimidine 5 Carbaldehyde

Transformations Involving the Aldehyde Functionality at C5

The aldehyde group at the C5 position of 4-chloropyrimidine-5-carbaldehyde is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-deficient nature of the pyrimidine (B1678525) ring.

Nucleophilic Addition Reactions and Condensation Processes

The aldehyde group readily undergoes nucleophilic addition, a characteristic reaction of carbonyl compounds. libretexts.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate which is then typically protonated. libretexts.org This reactivity allows for the synthesis of a diverse range of derivatives.

One of the most common transformations is the condensation reaction with primary amines to form Schiff bases (imines). nih.gov This reaction involves the initial nucleophilic addition of the amine to the aldehyde, followed by a dehydration step. nih.gov The formation of stable hemiaminals has also been observed in reactions with certain amines. nih.gov

Furthermore, the aldehyde can react with strong carbon nucleophiles like Grignard reagents (RMgX). wikipedia.orgmasterorganicchemistry.com This classical carbon-carbon bond-forming reaction proceeds via nucleophilic addition of the organomagnesium halide to the carbonyl group. wikipedia.org The initial product is a magnesium alkoxide, which upon acidic workup, yields a secondary alcohol. masterorganicchemistry.comleah4sci.com For example, the reaction with a Grignard reagent provides a pathway to various secondary alcohols. leah4sci.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reactant/Reagent | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | |

| Grignard Reagent (R'-MgX) | Secondary Alcohol |

Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are particularly susceptible to oxidation. libretexts.org A common and efficient method for oxidizing aldehydes to carboxylic acids is the use of Jones reagent (CrO₃ in aqueous sulfuric acid). libretexts.org This reaction typically provides good yields at room temperature. libretexts.org The mechanism involves the formation of a gem-diol intermediate upon addition of water to the aldehyde, which is then oxidized. libretexts.org Another common oxidizing agent is potassium dichromate(VI) in dilute sulfuric acid. libretexts.org The product of this oxidation is 4-chloropyrimidine-5-carboxylic acid.

Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, (4-chloropyrimidin-5-yl)methanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and safe reagent frequently used for this purpose. pressbooks.pub It effectively reduces aldehydes and ketones. libretexts.org A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used. pressbooks.pub The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org

Table 2: Oxidation and Reduction of the Formyl Group

| Transformation | Reagent(s) | Product |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄/H₂O) or Potassium Dichromate(VI) (K₂Cr₂O₇/H₂SO₄) | 4-Chloropyrimidine-5-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (4-Chloropyrimidin-5-yl)methanol |

Knoevenagel and Claisen-Schmidt Condensation Reactions

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org this compound can serve as the aldehyde component in this reaction. The reaction proceeds via nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration. wikipedia.orgsci-hub.se This method is valuable for forming new carbon-carbon double bonds and synthesizing α,β-unsaturated compounds. sci-hub.se For instance, reacting this compound with malononitrile (B47326) in the presence of a catalyst like lemon juice (a source of citric acid) can yield the corresponding benzylidene derivative. lookchem.comacgpubs.org

Claisen-Schmidt Condensation: This is a type of crossed aldol (B89426) condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgpraxilabs.com In the context of this compound, it would react with a ketone containing an α-hydrogen (an enolizable ketone) in the presence of a base. wikipedia.org The reaction typically involves the formation of a β-hydroxy ketone, which then readily dehydrates to produce an α,β-unsaturated ketone, often referred to as a chalcone (B49325) analog. praxilabs.comtaylorandfrancis.com The reaction is driven towards the product, especially if it precipitates from the reaction mixture. praxilabs.com Studies on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that it undergoes Claisen-Schmidt condensation with acetophenone (B1666503) under basic conditions to form pyrimidine-based chalcones. proquest.commdpi.com

Table 3: Condensation Reactions for C-C Bond Formation

| Reaction Name | Reactant Type | Catalyst | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine, Lemon Juice) | α,β-Unsaturated Dinitrile |

| Claisen-Schmidt Condensation | Enolizable Ketone (e.g., Acetophenone) | Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone analog) |

Mechanistic Investigations of Aldehyde Reactivity

The reactivity of the aldehyde group at C5 is fundamentally governed by the principles of nucleophilic addition to a carbonyl group. libretexts.orgmasterorganicchemistry.com The carbonyl carbon is sp² hybridized and electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles. libretexts.org Upon nucleophilic attack, the carbon rehybridizes to sp³, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

The electron-withdrawing nature of the pyrimidine ring, amplified by the two nitrogen atoms, enhances the electrophilicity of the C5-aldehyde carbon. This activation facilitates nucleophilic attack. Mechanistic studies on related systems, such as the addition of carbonyl compounds to digermenes, have utilized aldehyde probes to investigate reaction pathways, often revealing zwitterionic intermediates. nih.gov While specific mechanistic studies on this compound are not extensively detailed in the provided results, the general mechanisms of nucleophilic addition, condensation, and redox reactions of aldehydes are well-established and applicable. libretexts.orglibretexts.orgsci-hub.se For instance, the Knoevenagel condensation is understood to proceed via the formation of an enolate from the active methylene compound, which then acts as the nucleophile. sci-hub.se

Reactions Involving the Chloro Substituent at C4

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism.

Nucleophilic Aromatic Substitution (SₙAr) Reactions with Diverse Nucleophiles

The pyrimidine ring is an electron-deficient aromatic system, which makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). semanticscholar.org Halogens at the C2, C4, and C6 positions are particularly labile. In this compound, the chloro group at C4 is activated towards substitution by the electron-withdrawing effects of the adjacent ring nitrogen atom and the formyl group at C5. The SₙAr mechanism typically involves a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

This reactivity allows for the introduction of a wide array of functional groups by reacting this compound with various nucleophiles.

N-Nucleophiles: Amines (primary and secondary) readily displace the chlorine to form 4-aminopyrimidine (B60600) derivatives. proquest.commdpi.com

O-Nucleophiles: Alkoxides (from alcohols in the presence of a base) and phenoxides can react to yield the corresponding 4-alkoxy and 4-aryloxy pyrimidines. proquest.commdpi.comrsc.org In some cases, the alcohol solvent itself can participate in solvolysis, leading to the incorporation of an alkoxide group. proquest.commdpi.com

S-Nucleophiles: Thiolates (from thiols) can displace the chlorine to afford 4-thioether derivatives. rsc.org

The regioselectivity of SₙAr on di- or tri-substituted pyrimidines is a critical aspect. Generally, substitution at the C4 position is favored over the C2 position in 2,4-dichloropyrimidines. stackexchange.comwuxiapptec.com This preference is attributed to the greater LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4 and the stabilization of the Meisenheimer intermediate. stackexchange.com The presence of the aldehyde group at C5 further activates the C4 position for nucleophilic attack.

Table 4: Examples of SₙAr Reactions with Various Nucleophiles

| Nucleophile Type | Example Nucleophile | Product |

| N-Nucleophile | Amine (R₂NH) | 4-(Dialkylamino)pyrimidine-5-carbaldehyde |

| O-Nucleophile | Alkoxide (R'O⁻) | 4-Alkoxypyrimidine-5-carbaldehyde |

| S-Nucleophile | Thiophenoxide (PhS⁻) | 4-(Phenylthio)pyrimidine-5-carbaldehyde |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The chlorine atom at the C4 position of this compound is activated for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nih.gov These reactions benefit from the electron-deficient nature of the pyrimidine ring, which facilitates the crucial oxidative addition step in the catalytic cycle. ijpcsonline.com

Suzuki-Miyaura Reaction: This reaction is a powerful method for creating aryl-aryl or aryl-heteroaryl bonds by coupling an organoboron reagent with an organic halide. ijpcsonline.com In the context of chloropyrimidines, the Suzuki-Miyaura reaction is highly effective. The reactivity of the C4-chloro group in this compound makes it an excellent substrate for such transformations. Research on analogous 2,4-dichloropyrimidines has shown that selective coupling at the C4 position can be achieved with high efficiency. nih.gov The choice of catalyst, ligand, and base is critical for optimizing yield and selectivity. nih.gov Electron-rich boronic acids have been shown to produce good yields in couplings with chloropyrimidines.

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | DME/H₂O | 80 °C, 15 min (MW) | 81% | researchgate.net |

| 6-Aryl-2,4-dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | - | acs.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 70-80 °C | Good | researchgate.net |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to produce arylalkynes and conjugated enynes. libretexts.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The activated C4-chloro group of this compound is a suitable electrophile for this transformation. Studies on structurally similar 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have demonstrated that the chloro atom, activated by an adjacent aldehyde, effectively participates in Sonogashira couplings. researchgate.net This provides a direct route to 5-alkynylpyrimidine derivatives, which are valuable intermediates for further cyclization reactions.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Reflux, 2-5 h | Good | researchgate.net |

| General Aryl Halide | Terminal Alkyne | Pd(0) cat. / Cu(I) cat. | Amine base | - | Room Temp | - | libretexts.orgwikipedia.org |

Other Metal-Mediated and Transition Metal-Free Halogen Functionalizations

Beyond palladium-catalyzed C-C bond formation, the C4-chloro group can be functionalized through other important transformations.

Metal-Mediated Amination: The synthesis of aminopyrimidines is of great interest in medicinal chemistry. Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are a staple for this purpose. acs.org Highly regioselective amination at the C4 position of 6-aryl-2,4-dichloropyrimidines has been achieved using palladium catalysts with specific phosphine (B1218219) ligands. acs.org Interestingly, for certain substrates like 6-aryl-2,4-dichloropyrimidine, the reaction with aromatic amines can proceed with high regioselectivity even without a catalyst. acs.org Other metals, such as nickel, have also been employed in electrochemical cross-couplings of 4-amino-6-chloropyrimidines with aryl halides. mdpi.com

Transition Metal-Free Reactions: There is growing interest in developing transition-metal-free methods for C-N bond formation. nih.govcolab.ws For certain activated heterocyclic chlorides, nucleophilic aromatic substitution (SNAr) with amines can be promoted by acid catalysis. Studies on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that hydrochloric acid can effectively catalyze amination with various anilines in aqueous media. preprints.org Given the electronic activation of this compound, such metal-free pathways represent a viable and environmentally benign alternative for derivatization.

Halogen Exchange and Subsequent Derivatizations

Halogen exchange reactions, such as the Finkelstein reaction, can convert less reactive aryl chlorides into more reactive bromides or iodides, although this is less common for activated substrates where direct coupling is feasible. frontiersin.org More relevant for pyrimidines is the potential for metal-halogen exchange to generate organometallic intermediates. Treatment of an iodoaromatic bearing a pyrimidine ring with isopropylmagnesium chloride in the presence of a ligand like bis[2-(N,N-dimethylamino)ethyl] ether can lead to a stable Grignard reagent, preventing side reactions with the electron-deficient ring. sigmaaldrich.com Such an intermediate derived from a halogenated pyrimidine could then be used in subsequent reactions with various electrophiles. Halogen-dance reactions, where a halogen atom migrates to a different position on the ring upon treatment with a base, are also known for heterocyclic systems and can provide access to alternative isomers. clockss.org

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. bhu.ac.in This inherent electronic character dictates its reactivity. Nucleophilic substitution is generally favored, particularly at the C2, C4, and C6 positions, while electrophilic substitution is difficult and typically requires activating groups on the ring. slideshare.netresearchgate.net

Influence of Substituents on Ring Electron Density and Reactivity

Substituents dramatically modulate the reactivity of the pyrimidine core. In this compound, both the chloro group at C4 and the carbaldehyde group at C5 are strongly electron-withdrawing.

Effect on Nucleophilic Attack: These electron-withdrawing groups further decrease the electron density of the pyrimidine ring, making it highly susceptible to nucleophilic attack. wur.nl The C4 position is particularly activated towards nucleophilic aromatic substitution (SNAr), as the negative charge of the Meisenheimer intermediate can be delocalized over the ring nitrogens and the carbonyl oxygen of the aldehyde. Computational studies on related systems show that electron-withdrawing groups lower the energy of the LUMO, facilitating attack. wuxiapptec.com The presence of these groups makes the C4-Cl an excellent leaving group for the cross-coupling and substitution reactions discussed previously.

Effect on Electrophilic Attack: Conversely, the two electron-withdrawing groups strongly deactivate the ring towards electrophilic substitution. The C5 position, which is the most electron-rich site in an unsubstituted pyrimidine, is occupied and significantly deactivated by the aldehyde. researchgate.net Therefore, electrophilic attack on the ring of this compound is not a synthetically viable pathway.

Substituent Basicity: The electron-withdrawing nature of the substituents also significantly reduces the basicity of the ring nitrogen atoms compared to unsubstituted pyrimidine. bhu.ac.inrsc.org

Ring-Opening and Rearrangement Processes Under Specific Conditions

The high electrophilicity of the pyrimidine ring in this compound also makes it prone to ring-opening and rearrangement reactions under certain nucleophilic conditions. researchgate.netresearchgate.net The presence of electron-withdrawing groups, such as a 5-carbaldehyde, is known to facilitate ring cleavage upon nucleophilic attack. wur.nl

The general mechanism often involves the initial addition of a nucleophile (e.g., hydroxide (B78521), amide ion) to an electron-deficient carbon (like C4 or C6), forming a tetrahedral intermediate. wur.nlumich.edu This disrupts the ring's aromaticity and can lead to the cleavage of a C-N or C-C bond, resulting in an open-chain intermediate. umich.edu Depending on the reaction conditions and the nature of the intermediate, it may be stable, or it may undergo recyclization to form a different heterocyclic system. wur.nl For example, the reaction of pyrimidinium salts with nucleophiles can proceed via an Addition-Nucleophile-Ring-Opening-Ring Closure (ANRORC) mechanism. wur.nl

Multi-Component Reactions (MCRs) Featuring this compound as a Key Synthon

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The aldehyde functionality of this compound makes it an ideal component for several well-known MCRs.

The Biginelli reaction , for instance, is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.orgnih.gov While typically performed with aryl aldehydes, the use of a heterocyclic aldehyde like this compound would lead to the synthesis of novel dihydropyrimidinone derivatives bearing a pyrimidine substituent. wisdomlib.orgacs.orgresearchgate.net These structures could serve as scaffolds for further elaboration, for example, by subsequent substitution of the C4-chloro group.

Similarly, other MCRs that utilize an aldehyde component could be employed. The synthesis of pyrimido[4,5-b]quinolines has been achieved via a three-component reaction between an aldehyde, dimedone, and 6-aminouracil. nih.gov Using this compound in this context would provide a direct route to complex, fused heterocyclic systems, integrating the pyrimidine core into a larger polycyclic structure. The aldehyde group is activated for the initial condensation, and the resulting product retains the reactive chloro-substituent for subsequent diversification. rsc.org

Chemo- and Regioselectivity in Complex Reaction Systems

In complex reaction systems, this compound presents a fascinating case study in selectivity. The electron-deficient pyrimidine ring, further activated by the electron-withdrawing aldehyde group, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). Concurrently, the aldehyde group is a classic electrophile for nucleophilic addition. The competition between these two sites is a central theme in the chemistry of this molecule.

Research into the reactivity of similarly substituted pyrimidines provides significant insights. For instance, studies on 2,4-dichloropyrimidines reveal that nucleophilic substitution generally occurs selectively at the C4 position. wuxiapptec.comstackexchange.com The presence of an electron-withdrawing substituent at the C5 position, such as the carbaldehyde in the title compound, is known to further enhance this inherent selectivity for C4 substitution by stabilizing the Meisenheimer intermediate. nih.gov

However, this selectivity is not absolute and can be influenced by several factors. The choice of nucleophile is paramount. While many amines and other nucleophiles preferentially attack the C4 position, specific reagents can be directed towards the aldehyde. For example, Wittig reagents are known to react selectively with aldehydes in the presence of other electrophilic centers, which would lead to olefination at the C5 position. doaj.org

Furthermore, the regioselectivity of amination can be surprisingly altered. While primary and secondary amines typically yield the C4-substituted product in reactions with 2,4-dichloropyrimidines, it has been demonstrated that tertiary amine nucleophiles can exhibit excellent C2 selectivity in related systems. nih.gov This highlights the nuanced interplay between sterics and electronics in directing the reaction pathway.

The reaction conditions, including solvent and catalyst, also play a critical role. In the synthesis of new pyrimidines and pyrrolopyrimidines from 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558), phase transfer catalysts were shown to effectively mediate C-N bond formation via SNAr. doaj.org This suggests that catalytic systems can be employed to enhance the reactivity at the chloro-substituted position. Multicomponent reactions (MCRs), which involve combining three or more reactants in a single pot, represent the pinnacle of complex reaction systems where chemo- and regioselectivity are critical. iitj.ac.innih.govnih.gov The principles of MCRs often rely on the differential reactivity of functional groups, such as aldehydes and chloro-heteroarenes, to construct complex molecules in a single step. iitj.ac.in

The following table summarizes the expected chemo- and regioselective outcomes based on the type of reagent used with this compound, drawing parallels from the reactivity of analogous pyrimidine systems.

| Reagent Type | Expected Primary Reaction Site | Reaction Type | Expected Product Type |

|---|---|---|---|

| Primary/Secondary Amines | C4-Position | Nucleophilic Aromatic Substitution (SNAr) | 4-Aminopyrimidine-5-carbaldehyde |

| Alkoxides/Thiols | C4-Position | Nucleophilic Aromatic Substitution (SNAr) | 4-Alkoxy/Thioether-pyrimidine-5-carbaldehyde |

| Wittig Reagents (e.g., Ph3P=CHR) | C5-Aldehyde | Wittig Olefination | 4-Chloro-5-(alkenyl)pyrimidine |

| Grignard/Organolithium Reagents | C5-Aldehyde | Nucleophilic Addition | 4-Chloro-5-(hydroxyalkyl)pyrimidine |

| Hydrazines | C5-Aldehyde | Condensation | 4-Chloro-5-(hydrazonomethyl)pyrimidine |

This differential reactivity allows for sequential functionalization. For example, one could first perform a Wittig reaction on the aldehyde and subsequently use the chloro-substituent for a Suzuki or Buchwald-Hartwig cross-coupling reaction, thus building molecular complexity in a controlled manner. The ability to tune the reaction conditions to favor one pathway over another is a powerful tool in synthetic organic chemistry, enabling the creation of a diverse library of pyrimidine derivatives from a single, versatile starting material. researchgate.net

Spectroscopic and Advanced Structural Elucidation of 4 Chloropyrimidine 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Chloropyrimidine-5-carbaldehyde, both one-dimensional and two-dimensional NMR methods are employed to confirm its core structure and determine the spatial relationships between its atoms.

One-Dimensional NMR (¹H, ¹³C) for Core Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively.

The ¹H NMR spectrum confirms the presence of the aldehyde proton and the two pyrimidine (B1678525) ring protons. The aldehyde proton typically appears as a singlet at a downfield chemical shift, around 9.8-10.1 ppm, due to the deshielding effect of the adjacent carbonyl group. The two protons on the pyrimidine ring will appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. For instance, in a related compound, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, the aldehyde proton signal is observed at 9.84 ppm. mdpi.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position, often above 180 ppm. mdpi.com The carbon atoms of the pyrimidine ring will have chemical shifts in the aromatic region, typically between 110 and 170 ppm, with the carbon atom bonded to the chlorine atom showing a distinct shift. For example, in a derivative, the C2, C4, and C6 carbons of the pyrimidine ring were observed at 162.6, 172.7, and 160.1 ppm, respectively. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound and its Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~9.8-10.1 | Singlet | Aldehyde (CHO) |

| ¹H | Varies | Singlet/Doublet | Pyrimidine Ring Protons |

| ¹³C | >180 | Singlet | Carbonyl (C=O) |

| ¹³C | ~110-170 | Singlet | Pyrimidine Ring Carbons |

Note: The exact chemical shifts can vary depending on the solvent and specific derivative.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide deeper insights into the molecular structure by revealing correlations between different nuclei. youtube.comprinceton.edusdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. youtube.comsdsu.eduresearchgate.net For this compound, COSY would show correlations between the two protons on the pyrimidine ring if they are close enough to couple, helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. youtube.comprinceton.edusdsu.edu This is crucial for definitively assigning the proton signals to their corresponding carbon atoms on the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. youtube.comprinceton.edunih.gov This is especially important for determining the stereochemistry and conformation of derivatives of this compound, as it can reveal through-space interactions between substituents and the pyrimidine ring.

Solid-State NMR Characterization for Crystalline Forms

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) is used to study the structure and dynamics of molecules in their crystalline forms. acs.org This technique is particularly valuable for identifying different polymorphs (different crystal structures of the same compound) and for understanding intermolecular interactions in the solid state. For pyrimidine derivatives, ssNMR can provide insights into how the molecules pack in a crystal lattice and can detect subtle differences in conformation that may not be apparent in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₅H₃ClN₂O), the expected exact mass can be calculated and compared to the experimentally measured value, providing strong evidence for the compound's identity. researchgate.netnih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.netnih.govyoutube.commiamioh.eduyoutube.com The molecule is ionized and then breaks apart into smaller, charged fragments. The masses of these fragments can be measured, and by analyzing the pattern of fragmentation, the connectivity of the atoms in the original molecule can be deduced. For chloropyrimidines, common fragmentation pathways involve the loss of the chlorine atom, the carbonyl group, or parts of the pyrimidine ring. researchgate.net

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₅H₄ClN₂O⁺ | 143.0034 | (To be determined experimentally) |

| [M]⁺ | C₅H₃ClN₂O⁺ | 141.9959 | (To be determined experimentally) |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govxmu.edu.cn These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

For this compound, the IR and Raman spectra would show characteristic absorption bands. A strong absorption band corresponding to the C=O stretch of the aldehyde group is expected in the IR spectrum, typically in the region of 1660-1700 cm⁻¹. mdpi.commdpi.com The C-Cl stretching vibration would also be present, usually at a lower frequency. Vibrations associated with the pyrimidine ring, including C=C and C=N stretching, will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). elsevierpure.comelsevierpure.com

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations are often strong and well-defined. elsevierpure.comelsevierpure.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O Stretch (Aldehyde) | 1660 - 1700 | IR, Raman |

| C=C/C=N Stretch (Ring) | 1400 - 1600 | IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.govcityofhope.org By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

A review of scientific literature indicates that the synthesis of chiral derivatives of this compound and their subsequent analysis using chiroptical spectroscopy have not been reported. The parent compound, this compound, is achiral, and therefore does not exhibit a circular dichroism (CD) spectrum. For chiroptical methods to be applicable, a chiral center or element of chirality would need to be introduced into the molecule, creating enantiomeric forms.

While no specific examples exist for derivatives of this compound, the principles of using chiroptical spectroscopy for determining enantiomeric excess (ee) are well-established for other chiral aldehydes. Circular dichroism spectroscopy is a powerful technique for this purpose as it measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The general methodology for determining the enantiomeric excess of a chiral aldehyde using CD spectroscopy involves the following principles:

Direct Measurement: If the chiral aldehyde derivatives possess a chromophore that absorbs in an accessible region of the CD spectrometer, the enantiomers will exhibit mirror-image CD spectra. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. A racemic mixture (50:50 of each enantiomer) will have no CD signal, while an enantiomerically pure sample will show the maximum signal intensity. By comparing the CD signal of a sample with unknown enantiomeric composition to that of a pure enantiomer standard, the enantiomeric excess can be calculated.

Indirect Methods: In cases where the inherent CD signal of the chiral aldehyde is weak or nonexistent, a chiral derivatizing agent can be used. This agent reacts with the aldehyde to form new diastereomeric compounds that typically exhibit strong and distinct CD signals. Alternatively, a chiral host-guest complex can be formed with a CD-active host molecule. The differing interactions of each enantiomer with the chiral host lead to distinguishable CD spectra, allowing for the determination of the enantiomeric ratio. For instance, methods have been developed for α-chiral aldehydes where they are reacted with a hydrazine (B178648) derivative to form chiral imines, which then complex with a metal ion, resulting in strong CD signals that can be used to determine enantiomeric excess. nih.gov

These approaches, however, remain theoretical for this compound, as no chiral derivatives have been synthesized and analyzed by these means according to available research. The applicability of chiroptical spectroscopy is entirely contingent on the successful enantioselective synthesis or resolution of chiral derivatives of this compound.

Computational and Theoretical Investigations of 4 Chloropyrimidine 5 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation to a more manageable set of equations involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 4-Chloropyrimidine-5-carbaldehyde.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. researchgate.netresearchgate.net Using DFT methods, researchers can calculate the forces on each atom and adjust their positions until a minimum energy conformation is reached. researchgate.netresearchgate.net For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles that define its shape.

Conformational analysis, a key aspect of geometry optimization, explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. In the case of this compound, a critical point of conformational flexibility is the rotation of the carbaldehyde group relative to the pyrimidine (B1678525) ring. DFT calculations can map the potential energy surface associated with this rotation, identifying the most stable conformer(s) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Table 1: Optimized Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C4-Cl | 1.735 | C5-C4-N3 | 120.5 |

| C5-C=O | 1.210 | C4-C5-C=O | 122.1 |

| N1-C2 | 1.330 | N1-C2-N3 | 128.0 |

| C4-C5-C6-N1 | 0.0 |

Note: The values in this table are illustrative and would be derived from actual DFT calculations using a specific functional and basis set.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The electronic structure of a molecule governs its chemical behavior. nih.gov DFT calculations provide a detailed picture of how electrons are distributed within this compound. A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

The HOMO represents the region of the molecule from which an electron is most likely to be donated in a chemical reaction, acting as a nucleophile. libretexts.org Conversely, the LUMO is the region most likely to accept an electron, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, FMO analysis can predict the most probable sites for nucleophilic and electrophilic attack. The spatial distribution of the HOMO and LUMO, visualized through molecular orbital plots, highlights the specific atoms or bonds that are most involved in these frontier orbitals, thereby providing a roadmap for its reactivity in various chemical transformations. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are examples and would be determined by specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from DFT calculations into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org This method provides insights into the Lewis-like structure of the molecule and quantifies the extent of electron delocalization, which is crucial for understanding resonance and stability. wikipedia.org

Reaction Mechanism Probing and Transition State Analysis

Beyond static molecular properties, computational chemistry allows for the dynamic exploration of chemical reactions involving this compound.

Energy Barrier Calculations and Reaction Path Determination

By mapping the potential energy surface of a reaction, DFT calculations can identify the minimum energy path that connects reactants to products. Along this path, a critical point is the transition state, which represents the highest energy point and corresponds to the energy barrier that must be overcome for the reaction to proceed. The height of this energy barrier, or activation energy, is a key determinant of the reaction rate.

For reactions involving this compound, such as nucleophilic substitution at the chlorine-bearing carbon or addition to the carbaldehyde group, DFT can be used to locate the transition state structures and calculate the associated activation energies. This information is invaluable for understanding the feasibility and kinetics of different reaction pathways and for predicting the major products of a reaction.

Solvation Models and Solvent Effects on Reactivity

Chemical reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a profound impact on the energetics and mechanism of a reaction. wikipedia.org Computational chemists employ various solvation models to account for these effects. wikipedia.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium that surrounds the solute molecule. wikipedia.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

For this compound, applying solvation models in DFT calculations is crucial for obtaining a realistic understanding of its reactivity in solution. The choice of solvent can influence the stability of reactants, products, and transition states, thereby altering reaction rates and even the preferred reaction pathway. By performing calculations in different solvents, researchers can predict how the reaction outcome might change under different experimental conditions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution Phase Conformations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior and conformational landscape of a molecule in different environments, such as in solution. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology can be readily applied to understand its behavior.

An MD simulation of this compound would typically involve the following steps:

System Setup: A 3D model of the molecule is placed in a simulation box, which is then filled with solvent molecules, such as water, to mimic solution-phase conditions.

Force Field Application: A force field, such as AMBER or GROMACS, is applied to describe the potential energy of the system as a function of the coordinates of its particles. mdpi.com This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The simulation is run for a specific duration, typically nanoseconds to microseconds, allowing the molecule to explore different conformations. nih.gov

From the resulting trajectory, various properties can be analyzed to understand the molecule's dynamic behavior and solution phase conformations. For instance, the orientation of the aldehyde group relative to the pyrimidine ring can be monitored. Due to the potential for rotation around the C5-CHO single bond, the molecule may exist in different rotameric states. MD simulations can predict the relative populations of these conformers and the energy barriers between them.

Furthermore, the interaction of the molecule with the surrounding solvent molecules can be investigated. The chlorine atom and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aldehyde proton could have weak hydrogen bonding interactions. MD simulations can reveal the specific hydration shell around the molecule and the dynamics of these interactions.

A hypothetical analysis from an MD simulation could provide data on the conformational preferences of the aldehyde group, as shown in the interactive table below.

| Dihedral Angle (N1-C6-C5-C(aldehyde)) | Population (%) | Average Lifetime (ps) |

| 0° ± 30° (syn-periplanar) | 65 | 150 |

| 180° ± 30° (anti-periplanar) | 35 | 80 |

This table represents hypothetical data that could be obtained from an MD simulation, illustrating the type of insights such a study would provide.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules with a high degree of accuracy. nih.gov These predictions are crucial for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in a molecule, the chemical shifts can be estimated. The choice of DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results. researchgate.net Solvent effects can also be incorporated using implicit or explicit solvent models to better match experimental conditions. For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the pyrimidine ring and the aldehyde group.

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. nih.gov The predicted IR spectrum for this compound would show characteristic peaks for the C=O stretching of the aldehyde, C-Cl stretching, and various vibrations of the pyrimidine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the UV-Vis bands.

Below is an interactive table summarizing the kind of computationally predicted spectroscopic data that could be generated for this compound.

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | δ (H at C2) | ~8.9 ppm |

| δ (H at C6) | ~9.2 ppm | |

| δ (CHO) | ~10.1 ppm | |

| ¹³C NMR | δ (C2) | ~155 ppm |

| δ (C4) | ~160 ppm | |

| δ (C5) | ~120 ppm | |

| δ (C6) | ~158 ppm | |

| δ (CHO) | ~190 ppm | |

| IR | ν(C=O) | ~1710 cm⁻¹ |

| ν(C-Cl) | ~780 cm⁻¹ | |

| UV-Vis | λmax (n → π) | ~320 nm |

| λmax (π → π) | ~270 nm |

This table contains hypothetical but realistic predicted spectroscopic data for this compound based on computational studies of similar molecules.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models are instrumental in elucidating the relationship between the structure of a molecule and its chemical reactivity. For this compound, computational methods can provide insights into its electronic properties, which in turn govern its reactivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govscielo.brresearchgate.net For a class of compounds including this compound, QSAR models can be developed using various molecular descriptors calculated from theoretical models. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP). researchgate.net By correlating these descriptors with experimentally determined reactivity, such as reaction rates or equilibrium constants, a predictive QSAR model can be built using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). nih.govtandfonline.com

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule can often be understood by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the electron-withdrawing nature of the chlorine atom, the aldehyde group, and the nitrogen atoms in the pyrimidine ring would be expected to lower the energy of the LUMO, making the molecule a good electrophile.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution in a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the nitrogen atoms and the oxygen of the aldehyde, and a positive potential around the aldehyde proton and the carbon atom of the carbonyl group.

Reactivity Descriptors from Conceptual DFT: Conceptual DFT provides a framework for defining and calculating various reactivity indices. researchgate.netnih.gov These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors can be calculated from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's reactivity.

A hypothetical table of reactivity descriptors for this compound is presented below.

| Reactivity Descriptor | Definition | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.5 eV | Moderate electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV | High electron-accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.5 eV | Moderate kinetic stability |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 4.75 | High tendency to attract electrons |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.75 | Moderately resistant to change in electron distribution |

| Electrophilicity Index (ω) | χ²/2η | 4.11 | Strong electrophile |

This table presents hypothetical reactivity descriptors for this compound, illustrating how theoretical models can quantify its reactivity.

These theoretical models provide a powerful framework for understanding and predicting the behavior of this compound, guiding its use in chemical synthesis and materials science.

Strategic Applications of 4 Chloropyrimidine 5 Carbaldehyde As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Fused Heterocyclic Systems

The inherent reactivity of 4-chloropyrimidine-5-carbaldehyde makes it an exceptional starting material for the synthesis of fused heterocyclic systems. The aldehyde functional group provides a handle for condensation and cyclization reactions, while the chloro substituent is susceptible to nucleophilic displacement, enabling the introduction of various functionalities and the formation of additional rings.

Pyrimido-fused Rings (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrrolo[2,3-d]pyrimidines, Pyrido[2,3-d]pyrimidines)

This compound is a key intermediate in the synthesis of several biologically significant pyrimido-fused ring systems.

Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-known "privileged structure" in medicinal chemistry, recognized for its wide range of biological activities. mdpi.comrsc.org The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the reaction of a substituted hydrazine (B178648) with a pyrimidine (B1678525) precursor. For instance, treatment of 1-alkyl- or 1-aryl-4-hydroxypyrazolo[3,4-d]pyrimidine with phosphorus oxychloride can yield the corresponding 4-chloro derivative, which then serves as a versatile intermediate for introducing various substituents at the 4-position via nucleophilic displacement. researchgate.net While direct synthesis from this compound is less commonly detailed, its structural motif is integral to building the pyrimidine portion of the fused system.

Pyrido[2,3-d]pyrimidines: These fused heterocycles are of significant interest due to their diverse biological activities. nih.gov The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be accomplished using a pyrimidine aldehyde as a starting material for the construction of the pyridone ring. nih.gov For example, the condensation of a 4-amino-5-formylpyrimidine with a suitable nitrile can lead to the formation of the pyridopyrimidine core. nih.gov Greener synthetic approaches, such as mechanochemical methods, have also been developed for the synthesis of these compounds. rsc.org

| Fused Heterocycle | Synthetic Utility of Chloro-pyrimidine Intermediate | Key Reaction Types |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Versatile precursor for 4-substituted derivatives. researchgate.net | Nucleophilic displacement of the chlorine atom. researchgate.net |

| Pyrrolo[2,3-d]pyrimidines | Essential building block for kinase inhibitors. chemicalbook.comgoogle.com | Cyclization followed by chlorination. chemicalbook.comgoogle.com |

| Pyrido[2,3-d]pyrimidines | Starting material for constructing the pyridone ring. nih.gov | Condensation and cyclization reactions. nih.gov |

Annulation Strategies for Novel Heterocyclic Scaffolds (e.g., Thieno[2,3-d]pyrimidines, Thiadiazepines)

The reactivity of this compound also extends to the synthesis of other important fused systems through various annulation strategies.

Thieno[2,3-d]pyrimidines: These compounds are known to exhibit a range of biological activities and are often synthesized from appropriately substituted pyrimidines. nih.govresearchgate.netnih.govrsc.org The synthesis of thieno[2,3-d]pyrimidines can be achieved through intramolecular cyclization of intermediates derived from 6-chloropyrimidine-5-carbaldehydes and methyl thioglycolate. researchgate.net This demonstrates the utility of the chloro and aldehyde functionalities in constructing the fused thiophene (B33073) ring.

Thiadiazepines: While direct synthesis from this compound is not extensively documented in the provided results, the general reactivity of the pyrimidine core suggests its potential as a precursor for seven-membered heterocyclic rings like thiadiazepines through appropriate multi-step reaction sequences.

Building Block for Complex Polycyclic Architectures

The versatility of this compound allows it to serve as a foundational element in the construction of more complex, multi-ring systems. Its ability to undergo sequential reactions at both the aldehyde and chloro-substituted positions enables the stepwise assembly of intricate polycyclic architectures. For example, the aldehyde can be used to form an initial heterocyclic ring, and the chloro group can then be displaced in a subsequent step to build another fused ring, leading to complex polyfused heterocyclic systems.

Role in the Synthesis of Scaffolds for Chemical Biology Probes (Emphasis on Chemical Architecture)

The pyrimidine core is a key feature in many molecules designed as chemical biology probes to investigate biological pathways. This compound serves as a valuable starting material for creating these molecular tools. The aldehyde group allows for the introduction of reporter tags or reactive handles for bioconjugation, while the pyrimidine ring itself can mimic endogenous purines, allowing the probe to interact with specific biological targets. The ability to readily synthesize derivatives of pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, known kinase inhibitor scaffolds, from chloro-pyrimidine precursors underscores its importance in this area. researchgate.netgoogle.com

Utility in the Development of Agrochemical Precursors and Intermediates

The pyrimidine ring is a common structural motif in many agrochemicals, including herbicides and fungicides. 4-Amino-6-chloropyrimidine-5-carbaldehyde, a closely related compound, is utilized in the formulation of agrochemicals. chemimpex.com The reactivity of the chloro and aldehyde groups allows for the synthesis of a wide range of derivatives that can be screened for desired agrochemical properties. The thieno[2,3-d]pyrimidine (B153573) scaffold, accessible from chloropyrimidine precursors, has also shown potential in this area. rsc.org

Applications in Materials Science for Functional Molecule Construction

The electronic properties and structural rigidity of the pyrimidine ring make it an attractive component for functional materials. This compound can be used as a building block for the synthesis of organic molecules with specific electronic or photophysical properties. For instance, the pyrrolo[2,3-d]pyrimidine scaffold, derived from its chloro-substituted precursor, is being explored in materials science and organic electronics. chemicalbook.com The ability to introduce various substituents through the reactive chloro and aldehyde groups allows for the fine-tuning of the material's properties.

| Application Area | Role of this compound | Resulting Molecular Architectures |

|---|---|---|

| Medicinal Chemistry | Precursor to biologically active fused heterocycles. | Pyrazolo[3,4-d]pyrimidines, Pyrrolo[2,3-d]pyrimidines, Pyrido[2,3-d]pyrimidines. researchgate.netchemicalbook.comnih.gov |

| Chemical Biology | Scaffold for designing molecular probes. researchgate.netgoogle.com | Functionalized pyrimidine-based probes. |

| Agrochemicals | Intermediate for crop protection agents. chemimpex.com | Substituted pyrimidines and fused systems. rsc.org |

| Materials Science | Building block for functional organic molecules. chemicalbook.com | Pyrrolo[2,3-d]pyrimidine-based materials. chemicalbook.com |

Development of Chiral Compounds and Enantioselective Synthesis (when relevant to derivatization)

The aldehyde functional group of this compound serves as a versatile handle for the construction of chiral molecules through enantioselective synthesis. A significant strategy involves the asymmetric alkylation of the pyrimidine-5-carbaldehyde (B119791) core, leading to the formation of optically active secondary 5-pyrimidyl alkanols. These chiral alcohols are valuable intermediates, as the hydroxyl group can be readily transformed into other functional groups for further synthetic elaborations.

Research has demonstrated the successful enantioselective addition of dialkylzincs to various pyrimidine-5-carbaldehydes in the presence of chiral amino alcohol catalysts. clockss.org This method has proven effective for producing chiral 5-pyrimidyl alkanols with high enantioselectivities.

A key factor in achieving high enantiomeric excess (e.e.) is the choice of the chiral catalyst. In the enantioselective ethylation of 2-methylpyrimidine-5-carbaldehyde (B21589) with diethylzinc, the use of (1S,2R)-N,N-dibutylnorephedrine (DBNE) as the chiral catalyst was found to be highly effective. clockss.org Increasing the molar ratio of the chiral catalyst to the pyrimidine-5-carbaldehyde substrate significantly improved the enantioselectivity of the reaction. clockss.org

The versatility of this method is showcased by its application to various pyrimidine-5-carbaldehydes and dialkylzincs, consistently yielding high enantioselectivities for the corresponding chiral pyrimidyl alkanols.

Table 1: Enantioselective Ethylation of 2-Methylpyrimidine-5-carbaldehyde (1a) with Diethylzinc (Et2Zn) using Chiral Catalyst (1S,2R)-DBNE (3) clockss.org

| Entry | Molar Ratio (3:1a) | Yield (%) | e.e. (%) |

| 1 | 0.2 : 1.0 | - | low |

| 2 | 0.5 : 1.0 | - | 85 |

Table 2: Enantioselective Alkylation of Various Pyrimidine-5-carbaldehydes (1a-d) with Dialkylzincs using (1S,2R)-DBNE (3) as a Chiral Catalyst clockss.org

| Entry | Pyrimidine-5-carbaldehyde | Alkylating Agent | Product | Yield (%) | e.e. (%) |

| 1 | 2-Methylpyrimidine-5-carbaldehyde (1a) | Diethylzinc | (S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol (2a) | 88 | 85 |

| 2 | 2-Phenylpyrimidine-5-carbaldehyde (1b) | Diethylzinc | (S)-1-(2-Phenylpyrimidin-5-yl)propan-1-ol (2b) | 90 | 94 |

| 3 | 2-Ethylpyrimidine-5-carbaldehyde (1c) | Diethylzinc | (S)-1-(2-Ethylpyrimidin-5-yl)propan-1-ol (2c) | 88 | 86 |

| 4 | 2,4-Dichloropyrimidine-5-carbaldehyde (1d) | Diethylzinc | (S)-1-(2,4-Dichloropyrimidin-5-yl)propan-1-ol (2d) | 85 | 92 |

| 5 | 2-Methylpyrimidine-5-carbaldehyde (1a) | Dibutylzinc | (S)-1-(2-Methylpyrimidin-5-yl)pentan-1-ol (7a) | 91 | 82 |

| 6 | 2-Phenylpyrimidine-5-carbaldehyde (1b) | Dibutylzinc | (S)-1-(2-Phenylpyrimidin-5-yl)pentan-1-ol (7b) | 89 | 88 |

| 7 | 2,4-Dichloropyrimidine-5-carbaldehyde (1d) | Dibutylzinc | (S)-1-(2,4-Dichloropyrimidin-5-yl)pentan-1-ol (7d) | 83 | 91 |

Future Perspectives and Emerging Research Avenues in 4 Chloropyrimidine 5 Carbaldehyde Chemistry

Innovations in Environmentally Benign and Resource-Efficient Synthetic Methodologies

The development of sustainable chemical processes is a paramount goal in contemporary synthesis. For derivatives of 4-Chloropyrimidine-5-carbaldehyde, research is actively pursuing greener and more resource-efficient methodologies that minimize waste, reduce energy consumption, and utilize safer reagents.

Key strategies in this domain include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical. One-pot syntheses of pyrimidine (B1678525) derivatives using aldehydes as key components are being developed in aqueous media, often eliminating the need for hazardous organic solvents. scholarsresearchlibrary.comnih.gov For instance, the Biginelli reaction and its variations are being adapted to create highly functionalized pyrimidines under eco-friendly conditions. ias.ac.innih.gov

Green Solvents and Catalysts: There is a significant shift towards using water as a solvent for pyrimidine synthesis, which is inexpensive, non-toxic, and non-flammable. jmaterenvironsci.comresearchgate.net Research has demonstrated the use of catalysts like diammonium hydrogen phosphate (B84403) and L-proline in aqueous media for the synthesis of related pyrimidine structures. jmaterenvironsci.com Furthermore, the use of recyclable, heterogeneous catalysts, such as silica-bound S-sulfonic acid or biodegradable catalysts like β-cyclodextrin, is gaining traction. mdpi.commdpi.com

Alternative Energy Sources: Microwave-assisted and ultrasound-irradiated syntheses are proving to be highly efficient, significantly reducing reaction times from hours to minutes and often increasing product yields. mdpi.comnih.govbiotage.co.jp These methods offer enhanced energy efficiency compared to conventional heating.

Solvent-Free and Catalytic Approaches: "Grindstone chemistry," a solvent-free technique involving the grinding of reactants, has been successfully applied to the synthesis of dihydropyrimidinones using catalysts like CuCl₂·2H₂O. researchgate.net Transition-metal-free syntheses, which avoid the use of often toxic and expensive heavy metals, are also being explored, using simple ammonium (B1175870) salts as nitrogen sources to produce pyrimidines with water as the only byproduct. rsc.org Iridium-catalyzed multicomponent synthesis from alcohols, which can be derived from biomass, represents a highly sustainable approach to creating diverse pyrimidines. acs.orgorganic-chemistry.org

Table 1: Comparison of Green Synthesis Methodologies for Pyrimidine Derivatives

| Methodology | Key Features | Advantages | Relevant Research Findings |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis from ≥3 starting materials. | High atom economy, reduced waste, operational simplicity. | Efficient synthesis of pyrimidine-5-carbonitriles and carboxamides under solvent-free conditions using NH₄Cl. ias.ac.in |

| Aqueous Media Synthesis | Water used as the primary solvent. | Environmentally benign, low cost, non-flammable, enhanced reactivity in some cases. | Synthesis of pyrano[2,3,d]pyrimidines in water catalyzed by tetrabutylammonium (B224687) bromide (TBAB). jmaterenvironsci.com |

| Ultrasound/Microwave Assistance | Use of ultrasonic or microwave irradiation to promote reactions. | Drastically reduced reaction times, often higher yields, energy efficiency. | Ultrasound-assisted one-pot synthesis of functionalized pyrimidines at room temperature. nih.gov |

| Solvent-Free Synthesis | Reactions conducted without a solvent (e.g., "Grindstone Chemistry"). | Eliminates solvent waste, simplified work-up, eco-friendly. | Efficient synthesis of dihydropyrimidinones catalyzed by CuCl₂·2H₂O using grinding. researchgate.net |

| Advanced Catalysis | Use of recyclable, non-toxic, or biomass-derived catalysts. | Sustainability, reduced environmental impact, cost-effectiveness. | Iridium-catalyzed synthesis of pyrimidines from alcohols, accessible from lignocellulose. acs.orgorganic-chemistry.org |

Exploration of Novel and Unprecedented Reactivity Patterns

The unique electronic properties of this compound, conferred by the electron-withdrawing pyrimidine ring, the reactive aldehyde, and the displaceable chlorine atom, make it a substrate for novel and sometimes unexpected chemical transformations.

Future research is focused on uncovering and exploiting these reactivity patterns:

Atypical Nucleophilic Aromatic Substitution (SNAr): While the chlorine at the 4-position is susceptible to SNAr, the interplay with other substituents can lead to unusual regioselectivity. For example, in related 2-MeSO₂-4-chloropyrimidines, the choice of nucleophile (alkoxide vs. amine) can dictate whether substitution occurs at the C2 or C4 position, a phenomenon that can be rationalized through computational quantum mechanics (QM) analysis of transition states. wuxiapptec.com The discovery of a 2,5-dichloropyrimidine (B52856) acting as a covalent inhibitor through an SNAr reaction with a cysteine residue in a kinase highlights a rare and valuable reactivity pattern for drug discovery. nih.govacs.org

Cascade and Tandem Reactions: The aldehyde group is a perfect handle for initiating cascade reactions. For instance, a Wittig olefination followed by bromination can create a key precursor for one-pot synthesis of novel pyrrolopyrimidines. Researchers are designing sequences where an initial reaction at the aldehyde is followed by an intramolecular cyclization involving the chloro-substituent, or vice-versa, to rapidly build complex fused heterocyclic systems.

Novel Catalytic Cycles: The development of new catalytic systems is unlocking unprecedented reactions. Rhodium(III)-catalyzed three-component couplings of aminopyrazoles, aldehydes, and sulfoxonium ylides have been developed to efficiently generate diverse pyrazolo[1,5-a]pyrimidines. nih.gov These methods offer access to structures that are difficult to obtain through traditional means.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The electron-deficient nature of the pyrimidine ring makes it a candidate for IEDDA reactions. It has been shown that electron-deficient 1,3,5-triazines can react with aldehydes and ketones in a cascade of IEDDA and retro-Diels-Alder reactions to yield highly functionalized pyrimidines. mdpi.compku.edu.cn Exploring this reactivity with this compound could provide direct routes to complex derivatives.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new materials and bioactive molecules, the integration of this compound chemistry with automated platforms is essential. High-throughput experimentation (HTE) allows for the rapid screening of reaction conditions and the synthesis of large compound libraries.

Emerging trends in this area include:

Automated Microwave-Assisted Synthesis: Platforms that combine robotics with microwave reactors enable the automated, sequential synthesis of compound libraries. technologynetworks.com This has been successfully used to generate dihydropyrimidine (B8664642) libraries, where reaction conditions for each member can be individually optimized, and a 48-member library was generated within 12 hours. biotage.co.jp

Continuous Flow Chemistry: Flow chemistry offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and straightforward scalability. mdpi.com This technology is being applied to the synthesis of pyrimidine derivatives, including the active pharmaceutical ingredient Rosuvastatin. mdpi.com Flow reactors can significantly reduce reaction times, for example, from 9 hours in batch to just 16 minutes in flow for certain pyrazolopyrimidinones. mdpi.com This allows for the rapid production of material and the efficient exploration of reaction space.

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries containing billions of unique compounds. nih.gov Pyrimidine scaffolds, including functionalized chloropyrimidines, are ideal for DEL synthesis due to their modular nature and amenability to robust, DNA-compatible reactions like SNAr or cross-coupling. nih.gov This approach enables the rapid identification of high-affinity ligands for biological targets from a vast chemical space.

Table 2: High-Throughput and Automated Platforms in Pyrimidine Synthesis

| Platform | Principle | Application to Pyrimidine Synthesis | Key Advantages |

|---|---|---|---|

| Automated Microwave Synthesis | Robotic handling of reagents with sequential microwave irradiation for rapid heating. | Generation of dihydropyrimidine libraries with individually optimized reaction conditions. biotage.co.jp | Rapid reaction optimization, high-speed library generation, precise temperature control. |